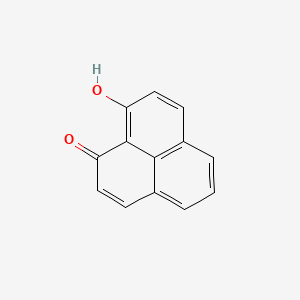

1H-Phenalen-1-one, 9-hydroxy-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Phenalen-1-one, 9-hydroxy-: is an organic compound with the molecular formula C₁₃H₈O₂ . It is a derivative of phenalenone, characterized by a hydroxyl group at the ninth position. This compound is known for its unique photophysical properties and has been studied for various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

1H-Phenalen-1-one, 9-hydroxy- can be synthesized through several methods. One common approach involves the oxidation of 9-hydroxyphenalenone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of 1H-Phenalen-1-one, 9-hydroxy- often involves large-scale oxidation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography to obtain a high-purity product.

化学反应分析

Types of Reactions

1H-Phenalen-1-one, 9-hydroxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form 9-hydroxyphenalenone.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation: Formation of phenalenone derivatives.

Reduction: Formation of 9-hydroxyphenalenone.

Substitution: Formation of substituted phenalenone derivatives.

科学研究应用

Chemistry

1H-Phenalen-1-one, 9-hydroxy- serves as a precursor in synthesizing complex organic molecules. Its unique structure allows for various chemical reactions:

- Oxidation: Can form ketones or carboxylic acids.

- Reduction: Can yield derivatives like 9-hydroxyphenalenone.

- Substitution Reactions: Electrophilic substitution can introduce different substituents on the aromatic ring.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Phenalenone derivatives |

| Reduction | 9-Hydroxyphenalenone |

| Substitution | Substituted phenalenone derivatives |

Biology

The compound has been investigated for its biological activities:

- Antimicrobial Properties: Exhibits activity against various bacteria and fungi, acting as phytoalexins in plants.

- Anticancer Potential: Studies indicate that it can induce photocytotoxicity in cancer cells. For instance, a derivative of phenalenone demonstrated significant cytotoxic effects against PANC-1 cancer cells when exposed to light, showcasing its potential in photodynamic therapy (PDT) .

Case Study: Photodynamic Therapy

A recent study focused on a phenalenone derivative (OE19) that absorbs green light and produces singlet oxygen upon irradiation. This derivative showed:

- IC50 Value: 166 nM against PANC-1 cells under light exposure.

- Mechanism of Action: Induces apoptosis via reactive oxygen species (ROS) production without significant dark toxicity .

Medicine

In medical applications, 1H-Phenalen-1-one, 9-hydroxy-, is being explored for:

- Drug Development: As a potential agent in PDT due to its ability to generate singlet oxygen.

Industrial Applications

This compound is also utilized in the production of:

- Dyes and Pigments: Its photophysical properties make it suitable for applications in colorants.

- Photostabilizers: Enhances the stability of materials exposed to light.

作用机制

The mechanism of action of 1H-Phenalen-1-one, 9-hydroxy- involves its interaction with molecular targets through its hydroxyl group and aromatic ring. It can participate in hydrogen bonding, π-π interactions, and electron transfer processes. These interactions can affect various biological pathways, leading to its observed effects.

相似化合物的比较

Similar Compounds

Phenalenone: Lacks the hydroxyl group at the ninth position.

9-Methoxyphenalenone: Contains a methoxy group instead of a hydroxyl group.

1H-Phenalen-1-one, 9-amino-: Contains an amino group at the ninth position.

Uniqueness

1H-Phenalen-1-one, 9-hydroxy- is unique due to its specific hydroxyl group, which imparts distinct chemical and physical properties

生物活性

1H-Phenalen-1-one, 9-hydroxy- (CAS Number: 7465-58-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

1H-Phenalen-1-one, 9-hydroxy- features a fused ring structure with a hydroxyl group at the 9-position, which enhances its solubility and reactivity compared to other phenalenone derivatives. Its molecular formula is C₁₃H₈O₂. The presence of the hydroxyl group allows for various interactions in biological systems, including hydrogen bonding and π-π interactions, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that 1H-Phenalen-1-one, 9-hydroxy- exhibits notable antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial and fungal growth. For instance, studies have shown that it can act against strains of Escherichia coli and Candida albicans, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In photodynamic therapy (PDT), derivatives of phenalenone have been shown to generate singlet oxygen upon light activation, leading to cytotoxic effects in cancer cells. A notable study demonstrated that a derivative with similar structural features exhibited significant photocytotoxicity against PANC-1 pancreatic cancer cells, inducing apoptosis with minimal dark toxicity .

The biological activity of 1H-Phenalen-1-one, 9-hydroxy- can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound acts as a photosensitizer, producing ROS when exposed to light. These ROS can damage cellular components such as DNA and proteins, leading to cell death .

- Interaction with Molecular Targets : The hydroxyl group facilitates interactions with various biomolecules, potentially disrupting normal cellular functions. This interaction can inhibit DNA replication or transcription processes.

- Electron Transfer Processes : The compound's ability to participate in electron transfer reactions enhances its reactivity in biological systems, contributing to its antimicrobial and anticancer effects .

Research Findings

Recent studies have provided insights into the efficacy and safety of 1H-Phenalen-1-one, 9-hydroxy-. Below is a summary of key findings from various research efforts:

| Study | Findings | |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated effectiveness against E. coli and C. albicans | Supports potential use in treating infections |

| Photodynamic Therapy Research | Induced apoptosis in PANC-1 cells with minimal dark toxicity | Highlights potential for cancer treatment |

| Mechanistic Study | Identified ROS generation as a key mechanism | Confirms the role of oxidative stress in cytotoxicity |

Case Studies

In a recent case study involving the application of phenalenone derivatives in PDT:

- Objective : To assess the efficacy of a new phenalenone derivative (OE19) against pancreatic cancer.

- Methodology : PANC-1 cells were treated with OE19 followed by exposure to green light.

- Results : Significant cell death was observed within hours post-treatment, confirming the compound's potential as an effective PDT agent.

This case underscores the therapeutic promise of 1H-Phenalen-1-one derivatives in oncology.

属性

CAS 编号 |

7465-58-9 |

|---|---|

分子式 |

C13H8O2 |

分子量 |

196.20 g/mol |

IUPAC 名称 |

3-hydroxyphenalen-1-one |

InChI |

InChI=1S/C13H8O2/c14-11-7-12(15)10-6-2-4-8-3-1-5-9(11)13(8)10/h1-7,14H |

InChI 键 |

DXBYIIARRIMNFJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC(=O)C3=C(C=C2)O |

规范 SMILES |

C1=CC2=C3C(=C1)C(=CC(=O)C3=CC=C2)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。